

An In-depth Technical Guide to Methyl Diazoacetate: Molecular Structure and Properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Methyl diazoacetate*

Cat. No.: B3029509

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Methyl diazoacetate is a versatile and highly reactive reagent in organic synthesis, primarily utilized as a precursor to methyl carbenes. Its utility in cyclopropanation, X-H insertion reactions, and 1,3-dipolar cycloadditions makes it a valuable tool in the construction of complex molecular architectures. This guide provides a detailed overview of its molecular structure, physicochemical properties, and a standard experimental protocol for its synthesis.

Molecular Structure and Weight

Methyl diazoacetate is an organic compound featuring a diazo group attached to the alpha-carbon of a methyl ester. The molecular formula is $C_3H_4N_2O_2$.^{[1][2][3][4][5][6]} The structure is characterized by a resonance between several forms, with the most significant contributors depicting a separation of charge between the nitrogen atoms and the carbon atom of the diazo group. This electronic configuration is key to its reactivity.

The connectivity of the atoms can be represented by the SMILES notation: COC(=O)C=[N+]=N-.[1]

Physicochemical and Quantitative Data

The key quantitative properties of **methyl diazoacetate** are summarized in the table below for easy reference. These values are essential for its proper handling, storage, and application in

experimental setups.

Property	Value	Source(s)
Molecular Formula	C ₃ H ₄ N ₂ O ₂	[1][2][3][4][5][6]
Molecular Weight	100.08 g/mol	[1][4]
Exact Mass	100.027277375 Da	[1][2]
Appearance	Yellow liquid	
Boiling Point	39–43 °C at 10 mmHg; 187.47°C (rough estimate)	[2][5]
Density	1.4457 g/cm ³ (rough estimate)	[2][3]
Refractive Index	1.5110 (estimate)	[2][3]
Hydrogen Bond Acceptor Count	3	[2]
Rotatable Bond Count	2	[2]
LogP	-0.45894	[2]

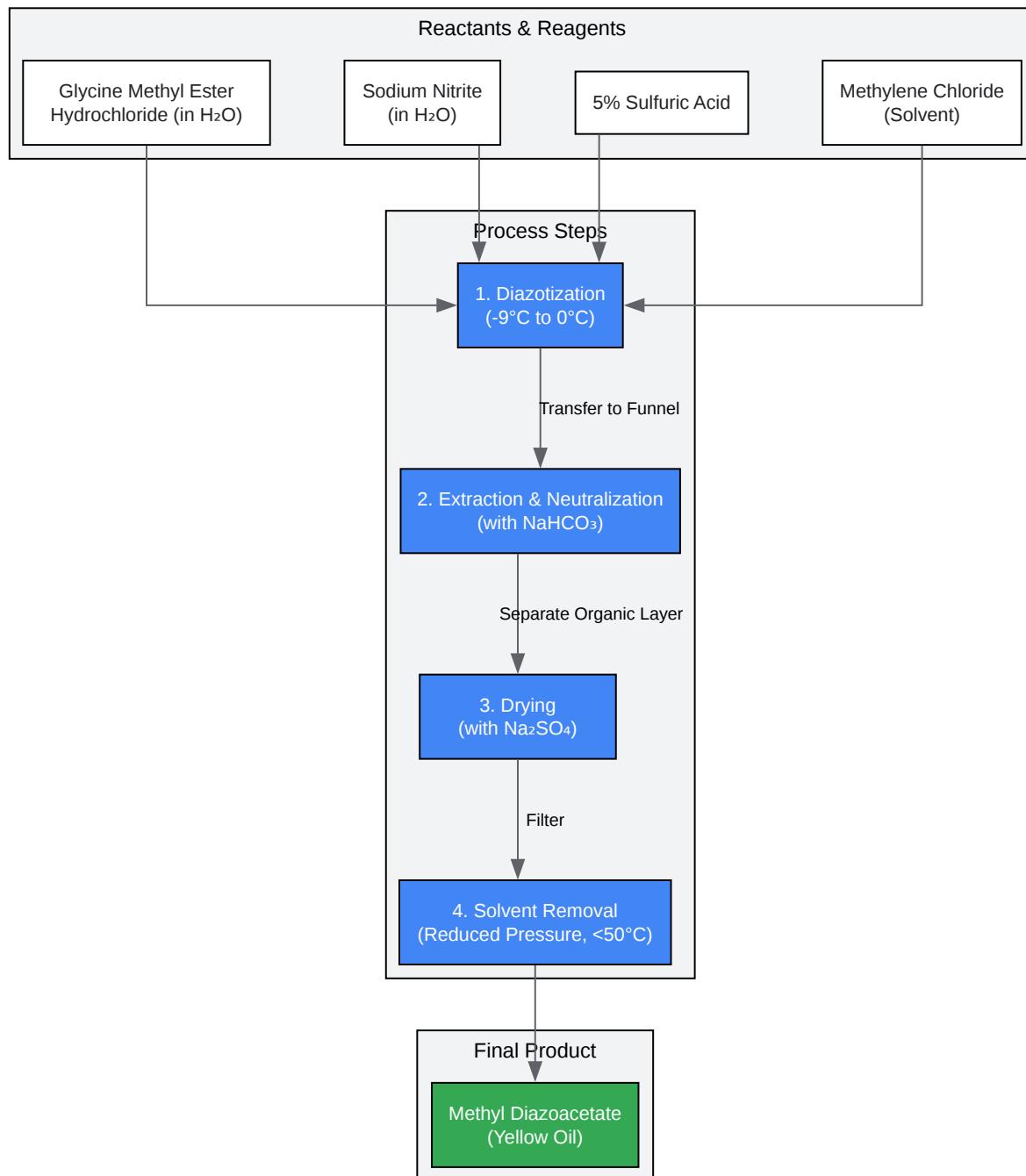
Experimental Protocol: Synthesis of Methyl Diazoacetate

The synthesis of **methyl diazoacetate** is commonly achieved through the diazotization of glycine methyl ester hydrochloride.^[5] The following protocol is adapted from established procedures and should be performed with extreme caution due to the potentially explosive and toxic nature of diazo compounds.^[7] All operations should be conducted in a well-ventilated fume hood behind a safety shield.

Materials:

- Glycine methyl ester hydrochloride
- Sodium nitrite (NaNO₂)

- Methylene chloride (CH_2Cl_2)
- 5% Sulfuric acid (H_2SO_4)
- 5% Sodium bicarbonate solution (NaHCO_3)
- Anhydrous sodium sulfate (Na_2SO_4)
- Ice


Procedure:

- Reaction Setup: In a four-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and a thermometer, a solution of glycine methyl ester hydrochloride in water is mixed with methylene chloride. The flask is cooled to between -5°C and -9°C using an ice-salt bath.^[7]
- Diazotization: An ice-cold aqueous solution of sodium nitrite is added to the stirred mixture. ^[7] Following this, cold 5% sulfuric acid is added dropwise from the funnel over a period of a few minutes, ensuring the reaction temperature does not rise significantly.^[7] The reaction is typically complete when the evolution of heat ceases.
- Extraction: The reaction mixture is promptly transferred to a cold separatory funnel. The yellow-green organic layer (methylene chloride) is separated and immediately washed with a cold 5% sodium bicarbonate solution until all traces of acid are removed (as checked with pH paper).^[7] The aqueous layer is extracted again with a small portion of methylene chloride to ensure complete recovery of the product.^[7]
- Drying and Concentration: The combined organic layers are dried over anhydrous sodium sulfate.^[7] The drying agent is removed by filtration. The bulk of the methylene chloride is then removed by distillation under reduced pressure, ensuring the bath temperature remains below 50°C to prevent detonation.^{[5][7]} The final product is a yellow oil.

Caution: **Methyl diazoacetate** is thermally unstable and can detonate if heated rapidly or overheated.^[5] It should be stored in a cool, dark place and used as soon as possible after preparation.^[7]

Synthesis Workflow Diagram

The following diagram illustrates the logical workflow for the synthesis of **methyl diazoacetate** from glycine methyl ester hydrochloride.

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **methyl diazoacetate**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Ethyl diazoacetate synthesis in flow [beilstein-journals.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. US2490714A - Preparation of diazoacetic esters - Google Patents [patents.google.com]
- 5. rameshrasappan.com [rameshrasappan.com]
- 6. Ethyl diazoacetate synthesis in flow - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Organic Syntheses Procedure [orgsyn.org]
- To cite this document: BenchChem. [An In-depth Technical Guide to Methyl Diazoacetate: Molecular Structure and Properties]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b3029509#methyl-diazoacetate-molecular-structure-and-weight>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com